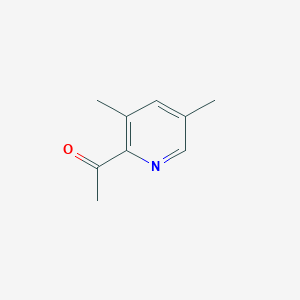

1-(3,5-Dimethylpyridin-2-YL)ethanone

Description

Structure

2D Structure

Properties

IUPAC Name |

1-(3,5-dimethylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-7(2)9(8(3)11)10-5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZDMUZXJFQIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 3,5 Dimethylpyridin 2 Yl Ethanone

General Reactivity

The reactivity of 1-(3,5-dimethylpyridin-2-yl)ethanone is governed by the presence of the pyridine (B92270) ring and the acetyl group. The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, with the position of substitution being influenced by the existing substituents. The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule, allowing it to act as a ligand in coordination chemistry.

The acetyl group is a key functional group that can participate in a variety of reactions. The carbonyl oxygen is nucleophilic, while the carbonyl carbon is electrophilic. The alpha-protons on the acetyl methyl group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in various reactions.

Formation of Derivatives

The versatile reactivity of the acetyl group allows for the synthesis of a wide range of derivatives. For instance, the carbonyl group can be reduced to an alcohol, or it can react with amines to form imines or enamines. The alpha-protons can be involved in aldol condensations, Claisen condensations, and other carbon-carbon bond-forming reactions. These derivatization reactions are instrumental in creating new molecules with potentially interesting biological or material properties.

Computational and Theoretical Studies on 1 3,5 Dimethylpyridin 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, electronic structure, and vibrational modes.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of compounds. nih.gov By optimizing the geometry of 1-(3,5-Dimethylpyridin-2-yl)ethanone, researchers can determine the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation on the potential energy surface. mdpi.com Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. mdpi.comsemanticscholar.org

The optimized geometry reveals precise bond lengths, bond angles, and dihedral angles. For instance, the calculations would confirm the planarity of the pyridine (B92270) ring and the orientation of the acetyl group relative to it. These structural parameters are crucial as they influence the molecule's physical and chemical properties. The electronic structure, also derived from DFT calculations, describes the distribution of electrons within the molecule, which is key to understanding its reactivity and spectroscopic behavior. nih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths | C-C (pyridine ring) | ~1.39 Å |

| C-N (pyridine ring) | ~1.34 Å | |

| C=O (acetyl group) | ~1.22 Å | |

| C-CH3 (acetyl group) | ~1.51 Å | |

| Bond Angles | C-N-C (pyridine ring) | ~117° |

| C-C-C (pyridine ring) | ~120° | |

| C-C=O (acetyl group) | ~120° |

Note: The values presented are typical approximate values for similar structures and would be precisely determined through specific DFT calculations for the title compound.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.govirjweb.com

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated using Koopmans' theorem, providing quantitative measures of reactivity. researchgate.netajchem-a.com These include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These descriptors help in understanding the molecule's behavior in chemical reactions. For example, a hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. nih.gov

Table 2: Calculated FMO Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Electron-attracting power |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. semanticscholar.org Using DFT methods, the harmonic vibrational frequencies corresponding to the normal modes of vibration are computed. researchgate.net However, theoretical calculations often overestimate experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. nih.gov

To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. researchgate.net For the B3LYP functional, scaling factors are well-established. The calculated spectra can then be compared with experimentally recorded FT-IR and FT-Raman spectra. This comparison helps in the definitive assignment of vibrational bands to specific molecular motions, such as C-H stretching, C=O stretching, and pyridine ring vibrations. The potential energy distribution (PED) analysis is also used to provide a quantitative description of each normal mode. semanticscholar.org

Table 3: Representative Vibrational Modes and Frequencies

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

|---|---|---|

| C-H stretching (aromatic) | ~3100-3000 | Correlated |

| C-H stretching (methyl) | ~2980-2920 | Correlated |

| C=O stretching | ~1680-1660 | Correlated |

| C=C, C=N ring stretching | ~1600-1400 | Correlated |

| C-H in-plane bending | ~1300-1000 | Correlated |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. A force field (e.g., COMPASS II, AMBER) is used to define the potential energy of the system, which includes terms for bond stretching, angle bending, and non-bonded interactions. mdpi.com

For this compound, MD simulations can be performed to understand its conformational flexibility, interactions with solvent molecules, and stability under different conditions. The simulation typically involves an initial energy minimization step, followed by equilibration in different thermodynamic ensembles (like NVT and NPT) to bring the system to the desired temperature and pressure. mdpi.com The production phase of the simulation generates a trajectory that can be analyzed to calculate various properties, such as radial distribution functions and root-mean-square deviations (RMSD), providing a detailed picture of the molecule's behavior on a picosecond to nanosecond timescale.

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods are invaluable for predicting where and how a molecule is likely to react. Building on the FMO analysis, the spatial distribution of the HOMO and LUMO can be visualized. These plots show the regions of the molecule that are most likely to participate in nucleophilic (electron-donating, HOMO-centered) and electrophilic (electron-accepting, LUMO-centered) reactions.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. nanobioletters.com The MEP is plotted onto the electron density surface of the molecule, using a color scale to represent different potential values. researchgate.net

Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, poor in electrons, and are prone to nucleophilic attack.

Green regions: Represent neutral potential.

For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the acetyl group and the nitrogen atom of the pyridine ring, identifying them as primary sites for electrophilic attack. Positive potentials (blue) would be expected around the hydrogen atoms. This information is crucial for predicting reaction mechanisms and designing new synthetic pathways.

Molecular Docking Studies Focusing on Ligand-Receptor Interactions for Design Purposes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jyoungpharm.org This method is central to structure-based drug design. For a compound like this compound, docking studies can be used to explore its potential as an inhibitor or ligand for a specific biological target. mdpi.com

The process involves placing the ligand into the binding site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for each pose. plos.org The results can predict the most likely binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor. nih.govmdpi.com The reliability of the docking protocol is often validated by re-docking a known co-crystallized ligand into the receptor's active site and ensuring the predicted pose has a low RMSD (<2.0 Å) from the experimental structure. plos.org Such studies can guide the chemical modification of the ligand to enhance its binding affinity and selectivity, accelerating the drug discovery process. jyoungpharm.org

Structure-Activity Relationship (SAR) Studies for Chemical Design and Optimization

While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively available in publicly accessible literature, a broader analysis of related pyridine derivatives provides valuable insights into how structural modifications might influence biological activity. The pyridine ring is a common scaffold in medicinal chemistry, and understanding the impact of various substituents is crucial for the design and optimization of new therapeutic agents. nih.govresearchgate.netresearchgate.net

General SAR principles for pyridine derivatives suggest that the position, number, and nature of substituents on the pyridine ring can significantly alter their biological effects, such as antiproliferative and antimicrobial activities. nih.govresearchgate.net For instance, the introduction of methyl groups on the pyridine ring, as seen in this compound, can influence the compound's cytotoxic properties. rsc.org

Influence of Pyridine Ring Substituents

Research on various pyridine derivatives has highlighted the importance of the substitution pattern on the pyridine nucleus for biological activity. Studies have shown that the presence of specific functional groups can either enhance or diminish the therapeutic potential of these compounds.

For example, in the context of antiproliferative activity, the addition of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups to the pyridine ring has been shown to enhance activity against certain cancer cell lines. nih.gov Conversely, the presence of bulky groups or halogen atoms has, in some cases, led to a decrease in antiproliferative effects. nih.gov The electronic properties of substituents are also a key factor; electron-withdrawing groups like nitro (-NO2) and electron-donating groups like methyl (-CH3) can modulate the activity of pyridine derivatives. mdpi.com

The following table summarizes the observed effects of various substituents on the biological activity of pyridine derivatives based on a review of related compounds.

| Substituent Group | Position on Pyridine Ring | Observed Effect on Biological Activity |

| Methoxy (-OCH3) | Various | Increased antiproliferative activity. nih.gov |

| Hydroxyl (-OH) | Various | Enhanced antiproliferative activity. nih.gov |

| Amino (-NH2) | Various | Can have varied effects depending on the overall molecular structure. nih.gov |

| Methyl (-CH3) | para-position | Improved antiproliferative activity. mdpi.com |

| ortho- and meta-positions | Decreased antiproliferative activity. mdpi.com | |

| Nitro (-NO2) | para-position | Improved antiproliferative activity. mdpi.com |

| Halogens (e.g., Cl, F) | Various | Generally lower antiproliferative activity. nih.gov |

Role of the Acetyl Group

The 2-acetyl group in this compound is a key feature that can be targeted for modification to create new derivatives with potentially altered biological profiles. This functional group can act as a hydrogen bond acceptor and its carbonyl moiety possesses a dipole moment that can be important for intermolecular interactions with biological targets.

Derivatization of the acetyl group, for instance, by forming hydrazones or thiosemicarbazones, has been a common strategy in the development of new bioactive molecules from 2-acetylpyridine (B122185). nih.govnih.gov These modifications significantly change the steric and electronic properties of the original molecule, leading to new compounds with different biological activities, including antimicrobial and antitumor effects. nih.gov

Optimization Strategies

For the chemical design and optimization of new compounds based on the this compound scaffold, several strategies could be employed. These include:

Modification of the Acetyl Group: Introducing different substituents on the methyl of the acetyl group or converting the carbonyl to other functional groups could lead to derivatives with improved potency or selectivity.

Alteration of Pyridine Ring Substituents: The two methyl groups at positions 3 and 5 could be replaced with other alkyl groups, halogens, or electron-donating/withdrawing groups to probe the electronic and steric requirements for activity.

Scaffold Hopping: Replacing the pyridine ring with other heterocyclic systems while maintaining a similar spatial arrangement of key functional groups could lead to the discovery of novel active compounds. nih.gov

Computational and theoretical studies, such as molecular docking, can further aid in the rational design of new derivatives by predicting their binding modes and affinities to specific biological targets. nih.gov

Coordination Chemistry and Ligand Properties of 1 3,5 Dimethylpyridin 2 Yl Ethanone and Its Analogs

Design and Synthesis of Ligands Incorporating the 1-(3,5-Dimethylpyridin-2-yl)ethanone Scaffold

The 2-acetylpyridine (B122185) framework serves as a versatile building block for the synthesis of a wide array of multidentate ligands. sigmaaldrich.com The reactivity of the acetyl group's methyl and carbonyl functionalities allows for straightforward condensation and substitution reactions to introduce additional donor atoms, thereby creating ligands with varied denticity and electronic properties. researchgate.netscielo.br

A common strategy involves the condensation of the carbonyl group of 2-acetylpyridine with hydrazides or amines to form hydrazone and Schiff base ligands, respectively. For instance, 2-acetylpyridine can be reacted with N,N-dimethylethylenediamine in ethanol (B145695) to produce a tridentate Schiff base ligand. researchgate.net Similarly, reaction with (N-benzoyl)glycyl hydrazide yields 2-acetylpyridine (N-benzoyl)glycyl hydrazone (2-ApBzGH), a potentially tridentate ligand. ias.ac.in The synthesis of thiosemicarbazone derivatives is also a well-established route, where 2-acetylpyridine is reacted with a thiosemicarbazide. These thiosemicarbazones are of significant interest due to their potent biological activities and as versatile ligands for various metal ions. sigmaaldrich.comtandfonline.com

Another synthetic approach involves the deprotonation of the methyl group of 2-acetylpyridine, which can then react with alkyl or aryl halides. This method allows for the synthesis of a variety of substituted acetylpyridine derivatives. The use of a phase transfer catalyst can minimize the formation of side products during this process. scielo.br

These synthetic strategies highlight the modularity of the 2-acetylpyridine scaffold, enabling the creation of a diverse family of ligands tailored for specific applications in coordination chemistry and catalysis.

Formation and Characterization of Metal Complexes

Transition Metal Complexes

The 2-acetylpyridine scaffold and its derivatives readily form stable complexes with a wide range of transition metals, including but not limited to iron, cobalt, nickel, copper, zinc, cadmium, and mercury. ias.ac.intandfonline.com The synthesis of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often an alcohol. researchgate.netias.ac.in

For example, mononuclear complexes of Co(II), Ni(II), and Cd(II) with 2-acetylpyridine have been synthesized and characterized. tandfonline.com The reaction of 2-acetylpyridine (N-benzoyl)glycyl hydrazone with various transition metal chlorides leads to the formation of both adduct and neutral complexes, depending on the reaction conditions. ias.ac.in Similarly, iron(III) complexes of substituted 2-acetylpyridine thiosemicarbazones have been prepared and characterized using various physico-chemical and spectroscopic techniques. tandfonline.com Dioxouranium(VI) complexes of 2-acetylpyridine-(2-amino-benzoylhydrazone) have also been synthesized, demonstrating the versatility of these ligands in coordinating with actinides. researchgate.net

Characterization of these complexes is typically carried out using a combination of elemental analysis, infrared (IR) spectroscopy, UV-Vis spectroscopy, and, where possible, single-crystal X-ray diffraction. tandfonline.comrsc.org Magnetic susceptibility measurements and electron spin resonance (ESR) spectroscopy are also employed to probe the electronic structure and magnetic properties of paramagnetic complexes. ias.ac.innih.gov

Main Group Metal Complexes

While the coordination chemistry of 2-acetylpyridine derivatives with transition metals is more extensively studied, there are also reports on their complexes with main group metals. For instance, Ga(III) and In(III) complexes of 2-acetylpyridine N(4)-phenylthiosemicarbazone have been synthesized and characterized. rsc.org These complexes are typically mononuclear with the metal center chelated by two tridentate ligands. rsc.org The coordination chemistry of Group 12 metals (zinc, cadmium, and mercury) with 2-acetylpyridine thiosemicarbazones has also been investigated, revealing the formation of complexes where the thiosemicarbazone acts as a tridentate ligand. lookchem.com

Elucidation of Coordination Modes and Geometries

The ligands derived from the 2-acetylpyridine scaffold exhibit diverse coordination modes, acting as bidentate, tridentate, or even bridging ligands. In its simplest form, 2-acetylpyridine itself typically acts as a neutral N,O-bidentate ligand, coordinating to a metal center through the pyridine (B92270) nitrogen and the carbonyl oxygen. tandfonline.com

In more complex derivatives, such as the hydrazones and thiosemicarbazones, the coordination is often tridentate. For example, 2-acetylpyridine (N-benzoyl)glycyl hydrazone can coordinate as a neutral or uninegative tridentate ligand. ias.ac.in Thiosemicarbazone derivatives of 2-acetylpyridine typically coordinate through the pyridine nitrogen, the imine nitrogen, and the thiolate sulfur. tandfonline.com In some cases, the ligand can also act as a bridging ligand, leading to the formation of binuclear or polynuclear complexes. rsc.org

The coordination geometry around the metal center is highly dependent on the metal ion, the specific ligand, and the reaction conditions. Octahedral, distorted octahedral, square planar, and square pyramidal geometries are commonly observed. tandfonline.comrsc.orgnih.gov For instance, in Co(2-Acpy)2(H2O)22, the cobalt(II) ion is six-coordinate in a distorted octahedral environment. tandfonline.com In contrast, some Cu(II) complexes of 2-acetylpyridine-α-naphthoxyacetylhydrazone exhibit a square planar geometry. nih.gov In the case of a cadmium(II) complex with 2-acetylpyridine, [Cd(2-Acpy)2(NO3)2], the metal center is eight-coordinate. tandfonline.com A distorted pentagonal-bipyramidal coordination geometry has been observed for a dioxouranium(VI) complex. researchgate.net

Electronic and Magnetic Properties of Derived Metal Complexes

The electronic and magnetic properties of metal complexes derived from 2-acetylpyridine and its analogs are of significant interest. The magnetic moments of paramagnetic complexes, determined by magnetic susceptibility measurements, provide insights into the number of unpaired electrons and the geometry of the metal center. ias.ac.in

For example, the room temperature magnetic moments of Mn(II) and Cu(II) complexes of 2-acetylpyridine (N-benzoyl)glycyl hydrazone are consistent with five and one unpaired electrons, respectively, which is typical for these ions in high-spin configurations. ias.ac.in The electronic spectra of these complexes show bands that can be assigned to d-d transitions, which are indicative of the coordination geometry. For instance, the UV-Vis spectra of Cu(II) complexes often suggest a distorted octahedral geometry. ias.ac.in

In some cases, more complex magnetic behavior is observed. For example, some iron(III) complexes of substituted 2-acetylpyridine thiosemicarbazones exhibit a high-spin to low-spin equilibrium. tandfonline.com The electronic properties of these complexes can also be studied using techniques like cyclic voltammetry. Ruthenium(II) bis(bipyridine) complexes with 2-acetylpyridine have been shown to have their electronic structure and photochemical properties influenced by the position of the acetyl substituent. researchgate.net

Potential Applications of Coordination Complexes in Catalysis

Coordination complexes derived from pyridine-based ligands, including those from the 2-acetylpyridine family, have shown promise in various catalytic applications. The tuneable electronic and steric properties of these ligands allow for the modulation of the catalytic activity of the metal center.

While specific catalytic applications for complexes of this compound are not documented, the broader class of pyridine-containing complexes has been explored in catalysis. For instance, chromium(III) and cobalt(II) complexes with 4-acetylpyridine (B144475) have been used as precatalysts in the oligomerization of olefins. mdpi.com The introduction of a pyridine moiety into macrocyclic ligands can influence the catalytic activity of the resulting metal complexes in reactions such as alkene epoxidation. unimi.it

The ability of 2-acetylpyridine and its derivatives to form stable complexes with a variety of transition metals suggests their potential use in a range of catalytic transformations. Further research in this area could uncover novel catalytic activities for these versatile coordination compounds.

Applications in Synthetic Chemistry and Materials Science

Applications in Synthetic Chemistry

While specific, large-scale applications of 1-(3,5-dimethylpyridin-2-yl)ethanone in medicinal chemistry are not extensively documented in publicly available literature, its structural motif is of interest. Pyridine (B92270) and ketone moieties are present in numerous biologically active compounds. Therefore, this compound could serve as a valuable building block or intermediate in the synthesis of novel pharmaceutical agents. Its derivatives could be screened for a variety of pharmacological activities.

As a functionalized pyridine derivative, this compound is a useful precursor for the synthesis of more complex molecules. The reactivity of the acetyl group and the potential for further substitution on the pyridine ring allow for its elaboration into a variety of heterocyclic compounds, which are of significant interest in organic synthesis and materials science.

Based on the available scientific literature, there are no well-documented or significant applications of this compound specifically in the field of polymer chemistry.

Applications in Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal ions. The presence of the acetyl group can also influence its coordination behavior, potentially leading to chelation where both the nitrogen and the carbonyl oxygen bind to a metal center. The resulting metal complexes could exhibit interesting structural, electronic, and magnetic properties.

Derivatives of this compound, particularly its coordination complexes, have the potential to be utilized as catalysts in various organic transformations. The metal center in such complexes can act as a Lewis acid or participate in redox cycles, while the ligand framework can be modified to tune the catalyst's activity and selectivity. However, specific catalytic applications of this particular compound are not widely reported.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) derivatives is a cornerstone of organic chemistry, with a growing demand for greener and more economical methods. citedrive.comresearchgate.netresearcher.life Future research on the synthesis of 1-(3,5-Dimethylpyridin-2-yl)ethanone is expected to align with these principles.

Current synthetic strategies for related compounds often rely on classical condensation reactions, which can involve harsh conditions and generate significant waste. ichem.md Emerging trends point towards the adoption of more sustainable approaches, such as:

Microwave-assisted synthesis: This technique has been shown to accelerate reaction times and improve yields in the synthesis of various pyridine derivatives. nih.gov

Multicomponent one-pot reactions: These reactions offer a streamlined approach to complex molecules by combining multiple synthetic steps into a single operation, reducing solvent usage and purification efforts. researchgate.net

Use of green catalysts and solvents: The exploration of environmentally benign catalysts, such as activated fly ash, and greener solvents is a key area of development. bhu.ac.in The global market for pyridine and its derivatives is substantial, with a projected value of $2.5 billion by 2033, underscoring the need for sustainable production practices. archivemarketresearch.comglobenewswire.comgrandviewresearch.com

Future synthetic research will likely focus on adapting these green methodologies to the specific synthesis of this compound, aiming for higher efficiency and minimal environmental impact.

Discovery of Novel Reactivity Patterns and Transformations

The reactivity of pyridyl ketones is rich and varied, offering numerous avenues for the synthesis of more complex molecular architectures. For this compound, future research is poised to uncover novel reactivity patterns and transformations.

Studies on analogous compounds, such as 3,5-diacetyl-2,6-dimethylpyridine, have revealed interesting cyclization reactions that lead to the formation of complex heterocyclic systems. nih.govresearchgate.netresearchgate.net These findings suggest that this compound could serve as a versatile building block in the synthesis of novel compounds with potential biological activities.

Key areas for future investigation include:

Condensation reactions: Exploring the Claisen-Schmidt condensation and related reactions with various aldehydes could lead to the synthesis of novel chalcone-like structures and their subsequent cyclization into diverse heterocyclic frameworks. ichem.mdresearchgate.net

Formation of metal complexes: The nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group can act as a bidentate ligand, enabling the formation of coordination complexes with various metals. proquest.comacs.orgresearchgate.net These complexes could exhibit interesting catalytic or material properties.

Derivatization of the acetyl group: The acetyl group itself is a versatile functional handle for a wide range of chemical transformations, allowing for the introduction of new functionalities and the construction of more elaborate molecules.

Advancements in Computational Methodologies for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. researchgate.netnih.gov For this compound, computational methodologies are expected to play a crucial role in guiding future experimental work.

Density Functional Theory (DFT) and other computational methods can be employed to:

Predict reactivity: Computational studies can elucidate the electronic structure of the molecule, identifying sites of high reactivity and predicting the outcomes of various chemical reactions. nih.govresearchgate.net

Elucidate reaction mechanisms: Theoretical calculations can provide detailed insights into the mechanisms of complex reactions, helping to optimize reaction conditions and design more efficient synthetic routes. nih.gov

Screen for potential applications: Computational models can be used to predict the properties of materials and catalysts derived from this compound, allowing for a more targeted approach to experimental investigations. mdpi.comacs.orgacs.org

The synergy between computational and experimental chemistry will be vital in accelerating the discovery of new applications for this compound.

Expanding the Scope of Applications in Catalysis and Advanced Materials

Pyridyl-containing compounds have found widespread applications in catalysis and materials science. rsc.orgnih.gov Future research on this compound is expected to explore its potential in these areas.

Catalysis:

The ability of the pyridyl ketone moiety to act as a ligand for transition metals opens up possibilities for its use in catalysis. proquest.comacs.orgresearchgate.netresearchgate.net Palladium complexes of pyridyl-ketone ligands, for instance, have shown catalytic activity in Heck reactions. acs.org Future research could focus on synthesizing and evaluating metal complexes of this compound for a variety of catalytic transformations, including cross-coupling reactions and hydrogenation.

Advanced Materials:

Pyridine derivatives are also important building blocks for advanced materials. nih.govchemscene.commdpi.com The rigid structure and potential for intermolecular interactions make this compound a candidate for incorporation into:

Polymers: The compound could be used as a monomer or a cross-linking agent in the synthesis of novel polymers with tailored thermal and mechanical properties.

Supramolecular assemblies: The ability to form hydrogen bonds and coordinate with metal ions could be exploited to construct complex supramolecular architectures with interesting optical or electronic properties. nih.gov

Functional materials: Derivatives of this compound could be explored for applications in areas such as organic light-emitting diodes (OLEDs) or sensors.

The exploration of these applications will be driven by a combination of synthetic innovation, detailed characterization, and computational modeling.

Q & A

Q. What are the common synthetic routes for 1-(3,5-Dimethylpyridin-2-YL)ethanone, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized pyridine derivatives. For example, trifluoromethyl-substituted analogs are synthesized via condensation reactions between acetylated intermediates and trifluoromethylpyrimidine precursors under reflux conditions in anhydrous solvents like dichloromethane or toluene . Optimization includes:

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution.

- Temperature control : Reflux at 80–110°C improves reaction kinetics.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%).

Yield improvements (up to 70–85%) are achieved by maintaining inert atmospheres (N₂/Ar) and stoichiometric excess of acylating agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Pyridin-2-yl protons resonate at δ 7.5–8.5 ppm (aromatic region), while methyl groups appear as singlets at δ 2.3–2.6 ppm. Carbonyl (C=O) signals are observed at δ 195–205 ppm in ¹³C NMR .

- IR spectroscopy : Strong C=O stretching vibrations at 1680–1720 cm⁻¹ confirm ketone functionality.

- Mass spectrometry (EI-MS) : Molecular ion peaks ([M]⁺) align with the molecular formula (e.g., m/z 175 for C₉H₁₁NO) .

Discrepancies between predicted and observed data may indicate impurities or structural isomerism, necessitating further purification or X-ray crystallographic validation .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

Methodological Answer: X-ray crystallography provides unambiguous bond lengths, angles, and torsion angles. For example, C=O bond lengths in similar compounds are typically 1.21–1.23 Å, confirming ketone geometry . Challenges include:

- Twinned crystals : Use SHELXL (v.2018/3) for twin refinement with HKLF5 format .

- Disorder in methyl groups : Apply restraints (DFIX, SIMU) to stabilize thermal parameters .

- Data resolution : High-resolution datasets (≤0.8 Å) reduce errors in electron density maps. Validation tools like PLATON ensure structural reliability .

Q. What strategies address discrepancies between computational modeling and experimental data for this compound’s electronic properties?

Methodological Answer: Discrepancies often arise in HOMO-LUMO gaps or dipole moments. Mitigation strategies include:

- Basis set selection : B3LYP/6-311++G(d,p) improves accuracy for π-conjugated systems .

- Solvent effects : Incorporate polarizable continuum models (PCM) for solvatochromic shifts .

- Experimental validation : Compare UV-Vis spectra (e.g., λmax at 260–280 nm for pyridin-2-yl derivatives) with TD-DFT calculations .

Q. How can reaction mechanisms for derivatives of this compound be elucidated using kinetic studies and isotopic labeling?

Methodological Answer:

- Kinetic isotope effects (KIE) : Replace methyl hydrogens with deuterium to track rate-determining steps in acylation reactions .

- Time-resolved NMR : Monitor intermediate formation (e.g., enolates) during nucleophilic substitution.

- Computational modeling : Transition state analysis (Gaussian 16) identifies activation barriers for proposed pathways .

Q. What are the best practices for analyzing thermal stability and decomposition pathways of this compound?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Heating rates of 10°C/min under N₂ reveal decomposition onset temperatures (typically >200°C for pyridin-2-yl ketones) .

- GC-MS post-decomposition : Identify volatile byproducts (e.g., CO, CH₃ radicals) to infer cleavage mechanisms .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectroscopic data (e.g., NMR vs. IR) for this compound?

Methodological Answer:

- Cross-validation : Use 2D NMR (HSQC, HMBC) to confirm proton-carbon connectivity. For example, HMBC correlations between carbonyl carbons and adjacent methyl groups validate ketone positioning .

- Crystallographic backup : X-ray structures provide definitive bond assignments to reconcile ambiguous peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.